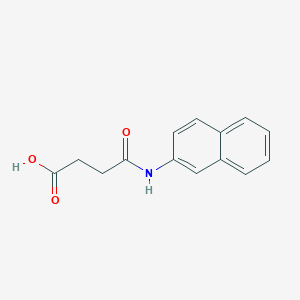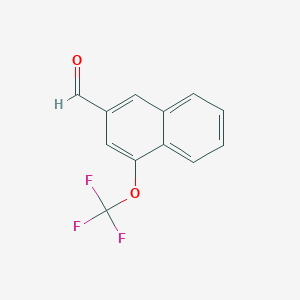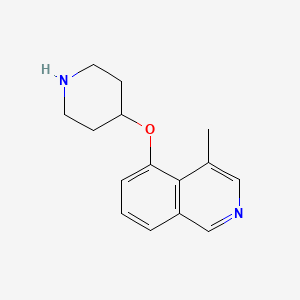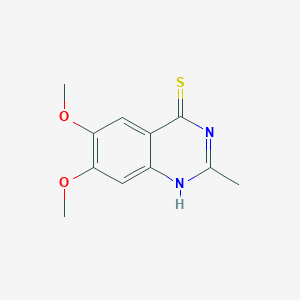![molecular formula C14H16N2O2 B11870594 6'-Methoxy-2',3',4',9'-tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]](/img/structure/B11870594.png)
6'-Methoxy-2',3',4',9'-tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-Methoxy-2’,3’,4’,9’-tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole] is a complex organic compound with a unique spiro structure. This compound is part of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Methoxy-2’,3’,4’,9’-tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole] involves multiple steps, starting from readily available precursorsTypical reaction conditions involve the use of strong bases and specific catalysts to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6’-Methoxy-2’,3’,4’,9’-tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole] undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction typically produces an alcohol .
Wissenschaftliche Forschungsanwendungen
6’-Methoxy-2’,3’,4’,9’-tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6’-Methoxy-2’,3’,4’,9’-tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-B]indole:
6-Methoxy-1,2,3,4-tetrahydro-β-carboline: Another related compound with similar biological activities but different structural features.
Uniqueness
The presence of the spiro-oxetane ring in 6’-Methoxy-2’,3’,4’,9’-tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole] distinguishes it from other similar compounds. This unique structural feature contributes to its distinct chemical reactivity and potential biological activities .
Eigenschaften
Molekularformel |
C14H16N2O2 |
|---|---|
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
6-methoxyspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-oxetane] |
InChI |
InChI=1S/C14H16N2O2/c1-17-9-2-3-12-11(6-9)10-4-5-15-14(7-18-8-14)13(10)16-12/h2-3,6,15-16H,4-5,7-8H2,1H3 |
InChI-Schlüssel |
RJWCALKMNNSOAB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC34COC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Phenylpyrrolo[2,1-a]isoquinoline](/img/structure/B11870517.png)


![6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11870536.png)

![Spiro[indene-2,3'-piperidin]-1(3H)-one hydrochloride](/img/structure/B11870549.png)







